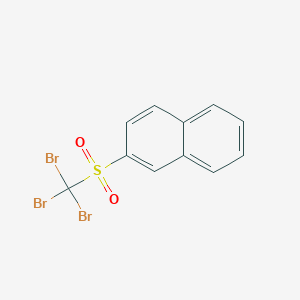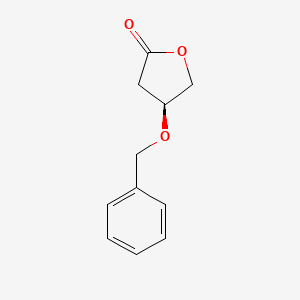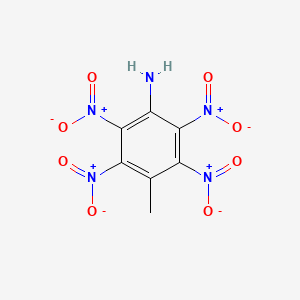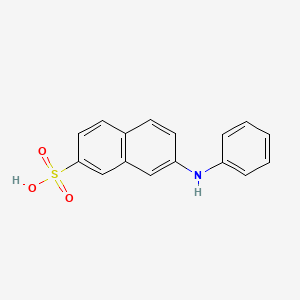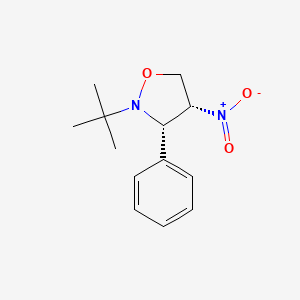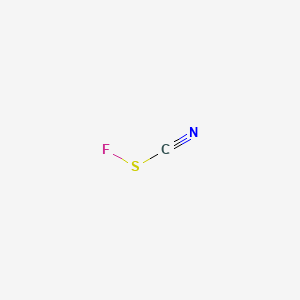![molecular formula C16H18O4S B14424362 3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid CAS No. 86223-06-5](/img/structure/B14424362.png)
3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a phenoxy group linked to a hydroxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . These methods are practical and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, lithium diisopropylamide (LDA) for deprotonation, and palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a substrate in coupling reactions and olefinations.
Biology: The compound’s structural properties make it a potential candidate for biological studies, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can undergo deprotonation to form reactive intermediates, which can then participate in various chemical reactions . These interactions can affect biological pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: An organic compound with a similar thiophene ring structure.
4-Hydroxybenzoic acid: Known for its use in the preparation of parabens.
Uniqueness
3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring with a phenoxy group linked to a hydroxybutyl chain. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
86223-06-5 |
|---|---|
Molecular Formula |
C16H18O4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[[4-(4-hydroxybutyl)phenoxy]methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H18O4S/c17-9-2-1-3-12-4-6-14(7-5-12)20-11-13-8-10-21-15(13)16(18)19/h4-8,10,17H,1-3,9,11H2,(H,18,19) |
InChI Key |
RLIATNBOBOLCGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)OCC2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



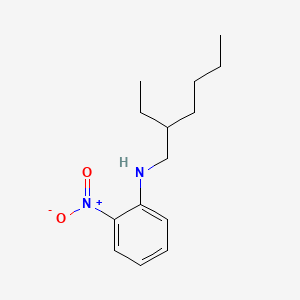
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)

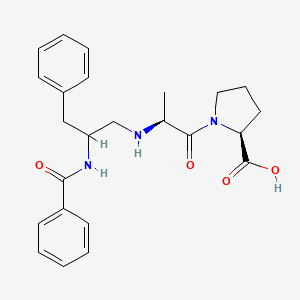
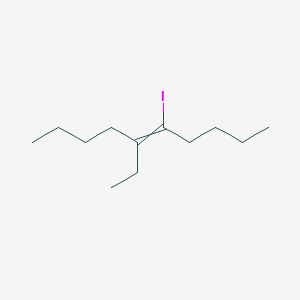
![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)
